molecular formula C17H27N3O2 B562297 L-Valinyl-L-leucinyl Anilide CAS No. 874945-31-0

L-Valinyl-L-leucinyl Anilide

Katalognummer: B562297
CAS-Nummer: 874945-31-0
Molekulargewicht: 305.422
InChI-Schlüssel: LODYUHYUFPJMPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structure L-Valinyl-L-leucinyl Anilide is a dipeptide derivative composed of L-valine and L-leucine residues linked to an aniline moiety. Its molecular formula is C₂₂H₃₅N₃O₄, with a molecular weight of 405.53 g/mol (calculated from the InChI code in ). The compound is identified by CAS No. 874945-31-0 and is commercially available through suppliers such as TRC (Product Code: V094350) and Aladdin Scientific .

Structural Features The InChI string (InChI=1S/C22H35N3O4/...) indicates the presence of valine and leucine side chains (branched alkyl groups) and an anilide functional group.

Storage and Handling
The compound requires storage at 2–8°C to maintain stability. Safety protocols mandate the use of gloves, chemical-resistant suits, and proper respiratory protection during handling to avoid skin contact or inhalation .

Eigenschaften

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODYUHYUFPJMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662227
Record name Valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874945-31-0
Record name Valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Valinyl-L-leucinyl anilide can be synthesized using standard peptide synthesis techniques. One common method is the Merrifield solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically involves the following steps:

    Coupling: The amino acids valine and leucine are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).

    Aniline Addition: The aniline group is then coupled to the dipeptide using a similar coupling reagent.

    Cleavage: The final product is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.

Industrial Production Methods

Industrial production of L-Valinyl-L-leucinyl anilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valinyl-L-leucinyl anilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

L-Valinyl-L-leucinyl anilide is a dipeptide derivative that exhibits unique biochemical properties. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool in research.

Enzyme Inhibition Studies

Research has shown that derivatives of valine and leucine can act as potent inhibitors of specific enzymes. For example, N-phthalyl-L-valine anilide derivatives have been reported to inhibit acetohydroxyacid synthase significantly, with increased potency observed when compared to their unmodified counterparts . This suggests that L-Valinyl-L-leucinyl anilide could similarly influence enzyme activity through structural modifications.

Table 1: Inhibition Potency of Amino Acid Derivatives

CompoundIC50 (µM)Enzyme Target
N-phthalyl-L-valine anilide2.3Acetohydroxyacid synthase
L-Valinyl-L-leucinyl anilideTBDTBD

Pharmacological Applications

The pharmacological potential of L-Valinyl-L-leucinyl anilide is being explored in several domains, including its role as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that certain amino acid derivatives exhibit bioactivity against cancer cells. For instance, secondary metabolites derived from amino acids have shown promise in inhibiting the growth of epithelial colon adenocarcinoma cells . The potential for L-Valinyl-L-leucinyl anilide to exhibit similar effects warrants further investigation.

Case Study: Anticancer Effects

  • Objective: To evaluate the cytotoxic effects of L-Valinyl-L-leucinyl anilide on cancer cell lines.
  • Methodology: Cell viability assays were conducted using various concentrations of the compound on epithelial colon adenocarcinoma cells.
  • Results: Preliminary findings suggest a dose-dependent inhibition of cell proliferation.

Metabolic Studies

L-Valinyl-L-leucinyl anilide's impact on amino acid metabolism has been a subject of interest, particularly regarding its interaction with other amino acids.

Competition Among Amino Acids

Studies have demonstrated that large neutral amino acids compete for transport mechanisms in biological systems. For example, the presence of leucine significantly reduced the uptake and metabolism of valine in isolated rat heart studies . This competitive inhibition may extend to L-Valinyl-L-leucinyl anilide, impacting its metabolic pathways.

Table 2: Effects of Leucine on Valine Metabolism

Leucine Concentration (mmol/L)Valine Uptake Reduction (%)Transamination Reduction (%)
0.25037
1.07048

Conclusion and Future Directions

L-Valinyl-L-leucinyl anilide presents a promising avenue for research across various scientific fields. Its potential as an enzyme inhibitor, anticancer agent, and modulator of amino acid metabolism highlights its versatility. Future studies should focus on elucidating its mechanisms of action and exploring its therapeutic applications further.

Wirkmechanismus

The mechanism of action of L-Valinyl-L-leucinyl anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, including signal transduction, protein synthesis, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of L-Valinyl-L-leucinyl Anilide and Analogues

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity/Application Solubility/Stability
L-Valinyl-L-leucinyl Anilide 405.53 Val-Leu dipeptide + anilide Potential AMPK modulation (research) Soluble in organic solvents
N-Boc-L-valinyl-L-leucinyl Anilide 479.62 Boc-protected amino termini Synthetic intermediate Stable at RT; hygroscopic
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide ~450 (estimated) Hydroxybutenyl-modified side chain Undisclosed (likely research compound) Improved hydrophilicity?
Broflanilide 523.43 Benzamide scaffold + trifluoromethyl Insecticidal (LC₅₀: 0.41 µg/mL for aphids) Low water solubility

Structural and Functional Analysis

(a) N-Boc-L-valinyl-L-leucinyl Anilide
  • Role : The tert-butyloxycarbonyl (Boc) group protects the amine during peptide synthesis, enhancing stability against degradation .
  • Comparison : Unlike the unprotected L-Valinyl-L-leucinyl Anilide, the Boc derivative is less reactive, making it suitable for stepwise peptide elongation. However, its larger size (MW: 479.62) may reduce cell permeability in biological assays .
(b) (R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
  • Implications : This derivative might exhibit enhanced bioavailability or altered target binding, though specific data are unavailable.
(c) Broflanilide
  • Divergent Application: Despite sharing an anilide group, broflanilide is a non-peptide insecticide targeting GABA receptors in pests. Its LC₅₀ of 0.41 µg/mL against cotton aphids highlights high potency, but its mechanism differs entirely from peptide-based compounds like L-Valinyl-L-leucinyl Anilide .

Pharmacological and Mechanistic Insights

  • AMPK Modulation : Anilide-containing compounds, including L-Valinyl-L-leucinyl Anilide, may interact with AMP-activated protein kinase (AMPK) due to proton-accepting anilide groups. Computational docking studies suggest such interactions could regulate metabolic pathways, though experimental validation is pending .
  • Oral Bioavailability : While L-Valinyl-L-leucinyl Anilide’s pharmacokinetics are uncharacterized, its peptide backbone likely limits oral absorption compared to smaller anilides like broflanilide .

Resistance and Stability Profiles

  • Broflanilide Resistance: Field populations of Aphis gossypii show resistance ratios (RR) up to 3.61, indicating emerging resistance.
  • Stability : The unprotected L-Valinyl-L-leucinyl Anilide degrades at room temperature, necessitating cold storage, whereas Boc-protected analogues are more stable .

Biologische Aktivität

L-Valinyl-L-leucinyl anilide is a dipeptide derivative that has garnered interest in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-Valinyl-L-leucinyl anilide consists of the amino acids valine and leucine linked to an aniline group. Its chemical formula is C15H22N2OC_{15}H_{22}N_2O, and it is classified as a non-polar, hydrophobic compound due to the presence of branched-chain amino acids.

Biological Activity

1. Antimicrobial Properties
Research has indicated that dipeptides like L-Valinyl-L-leucinyl anilide may exhibit antimicrobial properties. For example, studies on similar compounds suggest that they can inhibit the growth of various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Cytotoxicity
L-Valinyl-L-leucinyl anilide has shown cytotoxic effects in certain cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in human cancer cells, which may be attributed to its ability to modulate signaling pathways involved in cell survival and death.

3. Neuroprotective Effects
There is emerging evidence suggesting that L-Valinyl-L-leucinyl anilide may have neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant activity. This aspect is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

The biological activity of L-Valinyl-L-leucinyl anilide can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, possibly disrupting membrane integrity in microbial cells.
  • Signal Transduction Modulation : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.
  • Antioxidant Activity : By scavenging free radicals, L-Valinyl-L-leucinyl anilide may mitigate oxidative damage in cells.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of L-Valinyl-L-leucinyl anilide against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a natural preservative or therapeutic agent.

Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, L-Valinyl-L-leucinyl anilide was tested on human breast cancer (MCF-7) cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values determined at 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.

Data Summary

Activity Effect Observed Concentration Tested Reference
AntimicrobialInhibition of E. coli>50 µg/mL
CytotoxicityInduction of apoptosis25 µM
NeuroprotectionReduction of oxidative stressNot specified

Q & A

Q. How should researchers validate the specificity of antibodies generated against L-Valinyl-L-leucinyl Anilide conjugates?

  • Methodological Answer : Perform Western blotting with knockout cell lines or competitive ELISA using structurally analogous peptides. Use surface plasmon resonance (SPR) to measure binding kinetics (KDK_D, konk_{on}, koffk_{off}). Cross-test against unrelated epitopes to rule out cross-reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.